N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound features a triazine core substituted with ethylphenyl and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide typically involves multiple steps, including the formation of the triazine core and subsequent substitution reactions The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products with different functional groups.
Scientific Research Applications
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: These compounds share structural similarities and are used in similar applications, such as hole-transporting materials in perovskite solar cells.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds exhibit antioxidant and antimicrobial properties and are used in medicinal chemistry.
Uniqueness
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide is unique due to its specific substitution pattern and the presence of both ethylphenyl and methoxyphenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C28H31N7O2 |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H31N7O2/c1-4-19-10-14-21(15-11-19)30-27-33-26(29-18-25(36)32-23-8-6-7-9-24(23)37-3)34-28(35-27)31-22-16-12-20(5-2)13-17-22/h6-17H,4-5,18H2,1-3H3,(H,32,36)(H3,29,30,31,33,34,35) |
InChI Key |
KGWIJIYTSGBRLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3OC)NC4=CC=C(C=C4)CC |
Origin of Product |
United States |
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